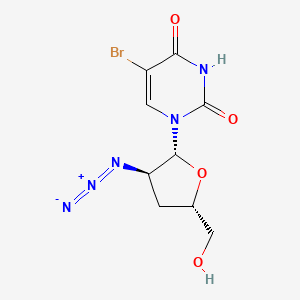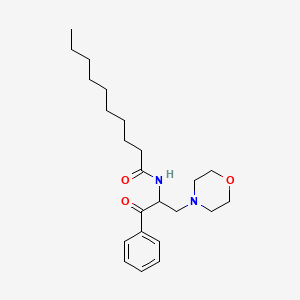
2-Decanoylamino-3-morpholinopropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decanoylamino-3-morpholinopropiophenone is a synthetic compound known for its inhibitory effects on certain enzymes.
Preparation Methods
The synthesis of 2-Decanoylamino-3-morpholinopropiophenone typically involves the reaction of N-decanoylamino acetophenone with morpholine. The reaction is carried out under controlled conditions, often involving recrystallization from hot ethyl acetate to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Decanoylamino-3-morpholinopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the C-1 position, leading to the formation of polar metabolites.
Reduction: Reduction reactions may involve the conversion of the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly involving the morpholine ring.
Common reagents used in these reactions include oxidizing agents like cytochrome P450 and reducing agents such as sodium borohydride. Major products formed from these reactions include various polar metabolites and reduced forms of the compound .
Scientific Research Applications
2-Decanoylamino-3-morpholinopropiophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Decanoylamino-3-morpholinopropiophenone involves its inhibitory effects on glucosylceramide synthase. By inhibiting this enzyme, the compound reduces the synthesis of glucosylceramide, leading to an accumulation of ceramide. This accumulation can trigger apoptosis in certain cancer cells, making it a potential therapeutic agent . The compound also affects the PI3K/AKT signaling pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
2-Decanoylamino-3-morpholinopropiophenone is similar to other compounds like 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol. Other similar compounds include chlorpromazine and diazepam, which also exhibit inhibitory effects on certain enzymes but differ in their chemical structure and specific applications .
Properties
IUPAC Name |
N-(3-morpholin-4-yl-1-oxo-1-phenylpropan-2-yl)decanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21H,2-7,11,14-19H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGFDXQSJHRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993993 |
Source


|
| Record name | N-[3-(Morpholin-4-yl)-1-oxo-1-phenylpropan-2-yl]decanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73257-89-3 |
Source


|
| Record name | 2-Decanoylamino-3-morpholinopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Morpholin-4-yl)-1-oxo-1-phenylpropan-2-yl]decanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
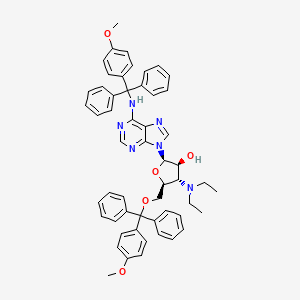
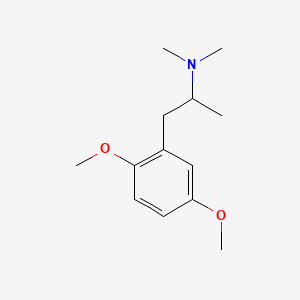
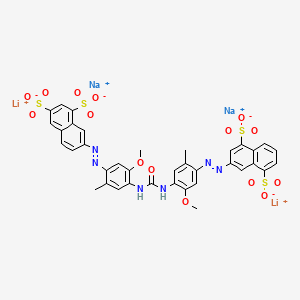
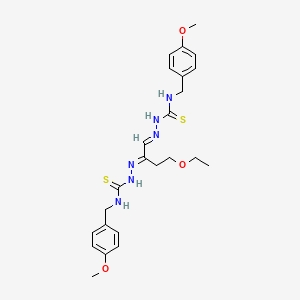
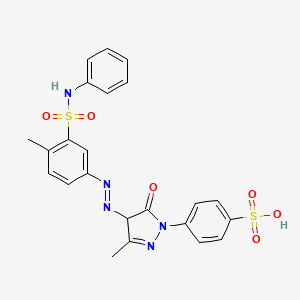

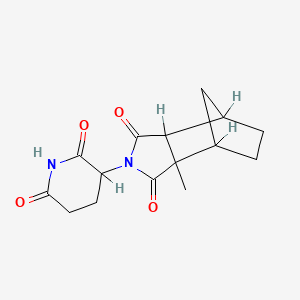
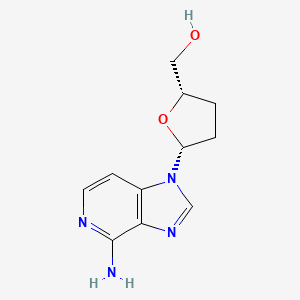
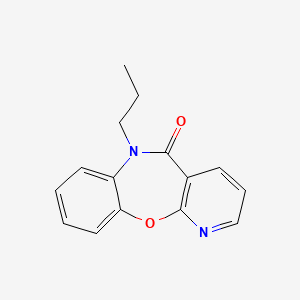

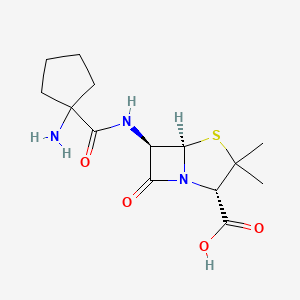
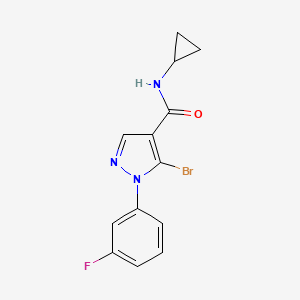
methanone](/img/structure/B12802724.png)
